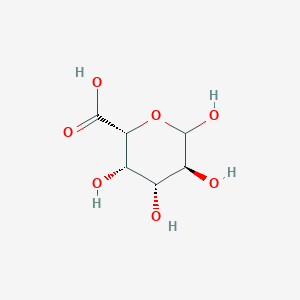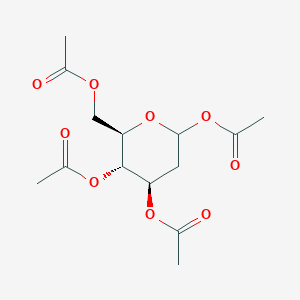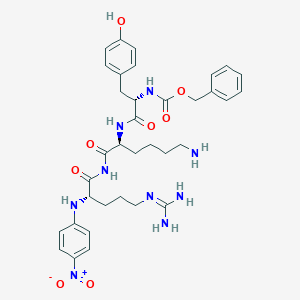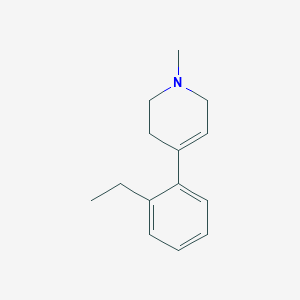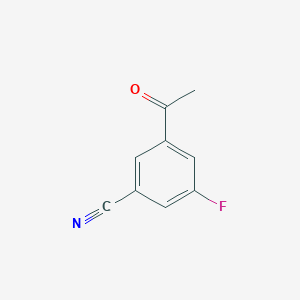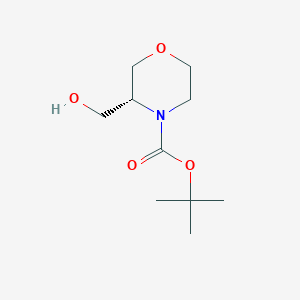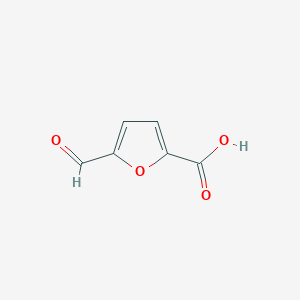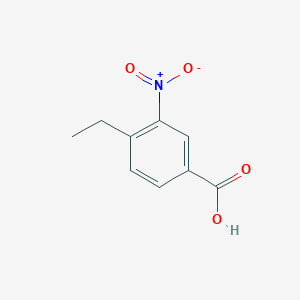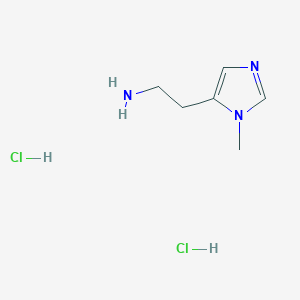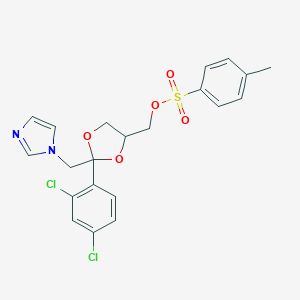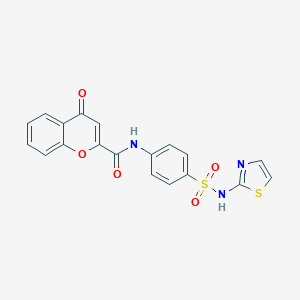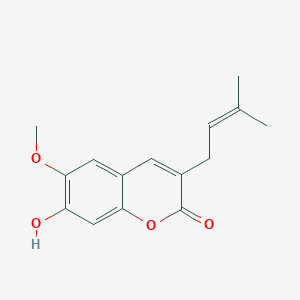
7-Hydroxy-6-methoxy-3-Prenylcumarin
Übersicht
Beschreibung
7-Hydroxy-6-methoxy-3-prenylcoumarin is a naturally occurring compound found in certain plants. It belongs to the class of coumarins, which are characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its various biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-6-methoxy-3-prenylcoumarin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent probes and sensors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Hydroxy-6-methoxy-3-prenylcoumarin can be synthesized through several methods. One common approach involves the prenylation of 7-hydroxy-6-methoxycoumarin. The reaction typically uses a prenyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production of 7-Hydroxy-6-methoxy-3-prenylcoumarin often involves extraction from natural sources, followed by purification. The extraction process generally includes solvent extraction and crystallization techniques to isolate the compound from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-6-methoxy-3-prenylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-6-methoxy-3-prenylcoumarin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and cell proliferation. The compound’s antioxidant properties also contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-3-prenylcoumarin
- 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
- Chalepensin
- Rutamarin
- Evodosin A
- 12-Oxocalanolide A
- Calanolide E
- 7-Amino-4-methylcoumarin
Uniqueness
7-Hydroxy-6-methoxy-3-prenylcoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl, methoxy, and prenyl groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
7-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-5-10-6-11-7-14(18-3)12(16)8-13(11)19-15(10)17/h4,6-8,16H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICOULHBERNBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=CC(=C(C=C2OC1=O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580233 | |
| Record name | 7-Hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299159-90-3 | |
| Record name | 7-Hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


